molecular formula C23H23N3O7 B11003109 methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate

methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate

Cat. No.: B11003109
M. Wt: 453.4 g/mol
InChI Key: DFVFAGUNYSCQMA-UHFFFAOYSA-N
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Description

Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the isoindoloquinazoline core, followed by the introduction of the propanoyl and glycinate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. .

Scientific Research Applications

Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Methyl N-[3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]glycinate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H23N3O7

Molecular Weight

453.4 g/mol

IUPAC Name

methyl 2-[3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]acetate

InChI

InChI=1S/C23H23N3O7/c1-31-16-9-8-14-19(20(16)33-3)23(30)26-15-7-5-4-6-13(15)22(29)25(21(14)26)11-10-17(27)24-12-18(28)32-2/h4-9,21H,10-12H2,1-3H3,(H,24,27)

InChI Key

DFVFAGUNYSCQMA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC(=O)OC)OC

Origin of Product

United States

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